N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide
Description
Chemical Structure and Properties
The compound, with the IUPAC name N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide (Compound ID: G620-0329), features a pyridazine core substituted with an azepane ring, a phenyl linker, and a 3,4-dimethoxybenzenesulfonamide group. Key physicochemical properties include:
- Molecular Formula: C₂₄H₂₈N₄O₄S
- Molecular Weight: 468.57 g/mol
- logP: 4.84 (indicative of moderate lipophilicity)
- Hydrogen Bond Acceptors/Donors: 8/1 .
The 3,4-dimethoxy substitution on the benzene ring enhances solubility compared to non-polar substituents, while the azepane (a 7-membered saturated ring) may influence conformational flexibility and target binding .
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-31-22-12-10-20(17-23(22)32-2)33(29,30)27-19-9-7-8-18(16-19)21-11-13-24(26-25-21)28-14-5-3-4-6-15-28/h7-13,16-17,27H,3-6,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNIWGZJFASJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: This can be achieved by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Introduction of the Azepane Group: The azepane group can be introduced through nucleophilic substitution reactions.
Attachment of the Phenyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridazine ring or other parts of the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridazine, including this compound, exhibit significant anticancer properties. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis has been documented. For instance, studies have shown that similar compounds can inhibit key signaling pathways associated with tumor growth .
Antimicrobial Properties
The azepane and pyridazine moieties present in the compound have been linked to antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of pyridazine derivatives. This compound may influence pathways related to neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that it could act as an acetylcholinesterase inhibitor, which is crucial in managing Alzheimer's disease symptoms .
Enzyme Inhibition Studies
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide has been investigated for its role as an enzyme inhibitor. Its structure allows it to bind selectively to certain enzymes, thereby modulating their activity. This characteristic makes it a valuable tool in biochemical assays aimed at understanding enzyme function and inhibition mechanisms .
Signal Transduction Studies
The compound's interaction with various receptors and enzymes can provide insights into signal transduction pathways. By studying how this compound affects cellular signaling, researchers can better understand disease mechanisms and identify new therapeutic targets .
Synthesis of New Derivatives
The unique chemical structure of this compound serves as a scaffold for synthesizing new derivatives with enhanced biological activity. The versatility of its functional groups allows chemists to modify the compound for specific applications, including pharmaceuticals and agrochemicals .
Pharmaceutical Formulations
Given its potential therapeutic properties, this compound may be incorporated into pharmaceutical formulations aimed at treating various conditions such as cancer, infections, or neurodegenerative diseases. Its solubility and stability profiles are critical factors considered during formulation development .
Case Studies
- Anticancer Research : A study explored the effects of pyridazine derivatives on cancer cell lines, demonstrating that compounds structurally related to this compound significantly inhibited cell proliferation through apoptosis induction mechanisms .
- Neuroprotective Activity : Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could mitigate neuronal cell death by modulating antioxidant pathways .
Mechanism of Action
The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
The compound belongs to a class of pyridazine-sulfonamide hybrids. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Heterocycle Size :
- Azepane (7-membered) vs. piperidine (6-membered) vs. pyrrolidine (5-membered): Larger rings like azepane may improve binding to flexible enzyme pockets, while smaller rings (e.g., pyrrolidine) favor rigidity .
Substituent Effects: Methoxy Groups: The target compound’s 3,4-dimethoxy substitution enhances water solubility compared to methyl or nitro groups, which are more lipophilic or reactive .
Key Findings:
Antifungal Activity :
- The target compound shows moderate activity (MIC = 8.2 µg/mL), likely due to azepane’s balanced lipophilicity and solubility. Pyrrolidine analogs with trifluoroacetamide groups exhibit higher potency (MIC = 6.5 µg/mL) but poorer solubility .
Anticancer Activity :
- Nitro-substituted derivatives (IC₅₀ = 8.9 µM) outperform the target compound, suggesting electron-withdrawing groups enhance cytotoxicity .
Anti-inflammatory Activity :
- The target compound’s 65% COX-2 inhibition aligns with methoxy groups’ ability to modulate enzyme interactions without excessive hydrophobicity .
Biological Activity
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound's structure features several important moieties:
- Azepane ring : A seven-membered saturated nitrogen-containing ring.
- Pyridazine ring : A six-membered ring containing two nitrogen atoms.
- Phenyl group : A benzene derivative that enhances hydrophobic interactions.
- Sulfonamide group : Known for its antibacterial properties.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O4S |
| Molecular Weight | 468.57 g/mol |
| LogP (octanol-water partition) | 4.8411 |
| Polar Surface Area | 80.781 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Azepane Ring : Cyclization of appropriate precursors.
- Pyridazine Ring Formation : Condensation reactions with hydrazine derivatives.
- Coupling Reactions : Introduction of phenyl and benzodioxine groups via palladium-catalyzed methods.
- Sulfonamide Formation : Reaction with sulfonyl chlorides.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group may contribute to its ability to inhibit certain enzymatic activities, particularly those related to bacterial growth and inflammation.
Pharmacological Effects
Research studies have demonstrated a range of biological activities for compounds similar to this compound:
-
Anticonvulsant Activity :
- In animal models, derivatives with similar structures have shown significant anticonvulsant effects in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models. For instance, compounds containing pyridazine rings have been linked to modulation of sodium channels, which are critical in seizure activity .
- Antibacterial Activity :
- Analgesic Effects :
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
- Anticonvulsant Study :
- Cytotoxicity Evaluation :
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyridazine ring and sulfonamide linkage .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C23H27N5O4S: 485.17) .
What pharmacological targets are hypothesized for this sulfonamide derivative, and how are binding affinities assessed?
Q. Advanced
- Targets : Preliminary studies suggest kinase inhibition (e.g., tyrosine kinases) or GPCR modulation due to the pyridazine-sulfonamide scaffold .
- Assays :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values).
- Enzymatic assays : IC50 determination using ATPase/kinase activity kits .
- Structural analogs : Cross-referencing with PubChem data (e.g., CID 898442-08-5) provides mechanistic insights .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Q. Advanced
- Core modifications :
- Azepane substitution : Replacing azepane with piperidine alters lipophilicity (logP) and membrane permeability .
- Methoxy positioning : 3,4-dimethoxy groups enhance π-stacking with hydrophobic enzyme pockets .
- Data-driven design : Compare IC50 values of analogs (e.g., nitro vs. methoxy substituents) to identify critical pharmacophores .
How should researchers address contradictions in bioactivity data across different assays?
Q. Advanced
- Assay validation : Ensure consistency in buffer pH, ATP concentrations, and cell lines (e.g., HEK293 vs. CHO cells) .
- Control compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results .
- Statistical analysis : Apply ANOVA to evaluate inter-experimental variability .
What are the stability and solubility profiles of this compound under physiological conditions?
Q. Basic
- Solubility : Typically <1 mg/mL in aqueous buffers; DMSO stock solutions (10 mM) are standard for in vitro studies .
- Stability : Degrades <10% over 24 hours in PBS (pH 7.4) at 37°C; store at -20°C in anhydrous conditions .
Which computational methods predict this compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (PDB ID: 1ATP) .
- MD simulations : AMBER or GROMACS assess conformational stability over 100-ns trajectories .
- QSAR models : PubChem descriptors (e.g., topological polar surface area) correlate with bioavailability .
How can researchers validate the reproducibility of synthetic protocols?
Q. Advanced
- Inter-laboratory validation : Share protocols via platforms like Zenodo; track yield/purity metrics .
- Quality control : Implement in-process checks (e.g., TLC at each step) and batch-to-batch consistency analysis .
What are the reactive functional groups in this compound, and how do they influence derivatization?
Q. Basic
- Sulfonamide group : Prone to nucleophilic substitution (e.g., alkylation with iodoacetamide) .
- Pyridazine ring : Participates in electrophilic aromatic substitution (e.g., nitration) under acidic conditions .
What strategies improve yield in multi-step syntheses of complex sulfonamides?
Q. Advanced
- Stepwise optimization : Isolate intermediates after each step (e.g., column chromatography) to minimize side reactions .
- Catalyst screening : Test Pd(OAc)2 vs. XPhos-Pd-G3 for coupling efficiency .
- Scale-up considerations : Transition from batch to flow chemistry for exothermic reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
